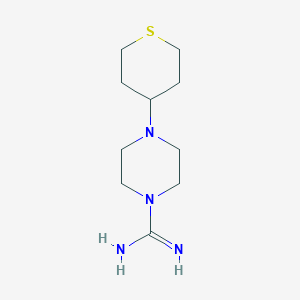
3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
The compound “3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been reported . Another synthesis method involves the treatment of chalcone with 2-cyanothioacetamide to afford the corresponding pyridinethione .Molecular Structure Analysis
The molecular structure of pyridine derivatives has been studied using Fourier transform infrared, Fourier transform Raman and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
An unusual four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to prepare novel furo[3,4-c]pyridine-1,4-diones has been reported . Another study reported the electrochemical oxidation of N-substituted 1,4-DHPs .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives have been analyzed using various methods. For instance, the density, melting point, boiling point, and molecular weight of 4-(azidomethyl)pyridine have been reported .Applications De Recherche Scientifique
Proton Transfer and Luminescence Studies
Research on derivatives of pyrazolylpyridine, such as 2-(1H-pyrazol-5-yl)pyridine and its derivatives, has highlighted their unique behaviors in proton transfer and luminescence. These compounds exhibit three types of photoreactions including excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are significant for understanding chemical dynamics and designing materials with specific photophysical properties (Vetokhina et al., 2012).
Synthesis and Antimicrobial Activity
Compounds structurally related to 3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine have been synthesized and evaluated for antimicrobial activities. For instance, pyrimidine derivatives showing antimicrobial potential have been developed through one-pot synthesis methods, indicating the broad applicability of pyrazolylpyridine derivatives in pharmaceutical research (Rathod & Solanki, 2018).
Dye Synthesis and Application
Derivatives have been used in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine dyes, demonstrating applications in the textile industry by providing disperse dyes for polyester fibers. This research underlines the versatility of pyrazolylpyridine compounds in creating materials with desired coloration and fastness properties (Ho, 2005).
Antiproliferative Activity
The structural framework of 3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine lends itself to modifications yielding compounds with significant antiproliferative activities against various cancer cell lines. The development of such compounds illustrates the potential for therapeutic applications and the importance of structural variation in medicinal chemistry research (Razmienė et al., 2021).
Coordination Chemistry and Materials Science
Pyrazolylpyridine derivatives have been explored as ligands in coordination chemistry, forming complexes with various metals. These complexes find applications in catalysis, luminescent materials, and biological sensing, demonstrating the compound's flexibility in creating functional materials with diverse applications (Halcrow, 2005).
Ultrasound-Promoted Synthesis
Utilizing ultrasound irradiation, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines have been synthesized in a regioselective manner, showcasing advances in synthetic chemistry techniques that improve efficiency and yield (Nikpassand et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-[4-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-7-9(6-13-15-11)10(14-16)8-3-2-4-12-5-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDIZVARIBVJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






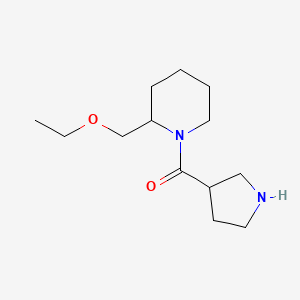

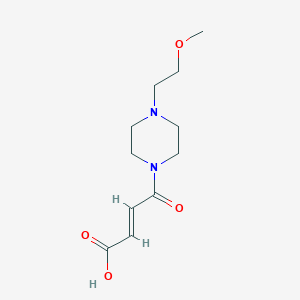
![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)
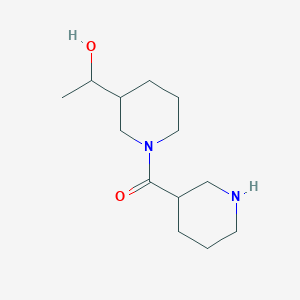

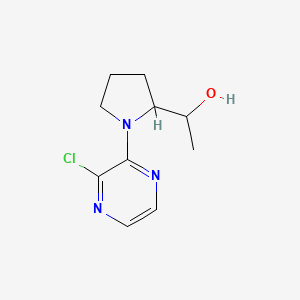
![4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1490947.png)
